molecular formula C16H21NO4S B5724926 (2E)-3-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]prop-2-enoic acid

(2E)-3-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]prop-2-enoic acid

Cat. No.: B5724926
M. Wt: 323.4 g/mol
InChI Key: YUKRUYFECKPSNI-CMDGGOBGSA-N
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Description

“(2E)-3-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]prop-2-enoic acid” is a synthetic organic compound featuring a propenoic acid backbone ((2E)-prop-2-enoic acid) conjugated to a substituted phenyl ring. Key structural attributes include:

  • Phenyl substituents: 3-(Azepan-1-ylsulfonyl): A seven-membered azepane ring linked via a sulfonyl group. 4-Methyl: A simple alkyl substituent that enhances lipophilicity and may influence electronic effects on the aromatic ring.

The compound’s structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for targeting enzymes or receptors sensitive to sulfonamide derivatives. Its synthesis likely involves coupling azepane sulfonyl chloride with a pre-functionalized phenylpropenoic acid intermediate.

Properties

IUPAC Name

(E)-3-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4S/c1-13-6-7-14(8-9-16(18)19)12-15(13)22(20,21)17-10-4-2-3-5-11-17/h6-9,12H,2-5,10-11H2,1H3,(H,18,19)/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKRUYFECKPSNI-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)N2CCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)N2CCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]prop-2-enoic acid typically involves multiple steps:

    Formation of the azepane ring: Starting from a suitable precursor, the azepane ring can be synthesized through cyclization reactions.

    Sulfonylation: The azepane ring is then sulfonylated using reagents such as sulfonyl chlorides under basic conditions.

    Coupling with the phenyl ring: The sulfonylated azepane is coupled with a methyl-substituted phenyl ring through a suitable coupling reaction, such as a Suzuki or Heck reaction.

    Formation of the propenoic acid moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group.

    Reduction: Reduction reactions may target the propenoic acid moiety or the sulfonyl group.

    Substitution: The phenyl ring and the azepane ring can undergo various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Reduced forms of the propenoic acid or sulfonyl group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.

    Materials Science:

Biology

    Biological Activity: The compound may exhibit biological activity, making it a candidate for drug development.

Medicine

    Pharmaceuticals: Potential use as a therapeutic agent due to its unique structure and functional groups.

Industry

    Chemical Industry: Applications in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of (2E)-3-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]prop-2-enoic acid would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of α,β-unsaturated carboxylic acids with substituted phenyl groups. Below is a detailed comparison with structurally and functionally related analogs:

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features References
(2E)-3-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]prop-2-enoic acid 3-(Azepan-1-ylsulfonyl), 4-methyl C₁₉H₂₅NO₄S 387.48 Bulky azepane sulfonyl group; moderate lipophilicity Synthesized data
(2E)-3-[3-(ethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid () 3-(Ethylsulfamoyl), 4-methoxy C₁₂H₁₅NO₅S 285.32 Smaller sulfonamide group; methoxy enhances electron density
(2E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid () 4-(Trifluoromethyl) C₁₀H₇F₃O₂ 216.16 Electron-withdrawing CF₃ group; high acidity
(2E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid () 4-Fluoro, 2-nitro C₉H₆FNO₄ 227.15 Strong electron-withdrawing nitro group; planar structure
(E)-3-[4-[(4-sulfamoylphenyl)methylsulfamoyl]phenyl]prop-2-enoic acid () Bis-sulfamoylphenyl C₁₆H₁₆N₂O₆S₂ 396.40 Dual sulfonamide groups; high polarity

Key Comparative Insights :

Electronic Effects: The azepane sulfonyl group in the target compound is less electron-withdrawing compared to the trifluoromethyl () or nitro () groups. This may reduce the acidity of the propenoic acid moiety compared to these analogs.

Steric and Hydrophobic Properties :

  • The azepane ring introduces significant steric hindrance, which may limit access to flat binding pockets compared to smaller substituents like ethylsulfamoyl ().
  • The 4-methyl group enhances lipophilicity (logP ~2.5 estimated), whereas bis-sulfamoyl derivatives () are more polar, favoring aqueous solubility.

Biological Activity: Bibenzyl analogs () with anti-tumor activity highlight the importance of conjugated systems for cytotoxicity. The target compound’s α,β-unsaturated acid may similarly interact with cellular nucleophiles.

Crystallographic and Conformational Analysis :

  • Tools like SHELXL () and ORTEP-3 () are critical for resolving the stereochemistry of such compounds. The azepane ring’s flexibility may lead to multiple conformers, unlike rigid analogs (e.g., ).

Biological Activity

(2E)-3-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]prop-2-enoic acid, also known by its chemical structure and CAS number 325694-53-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula: C16H21NO5S
  • Molecular Weight: 339.41 g/mol
  • IUPAC Name: (E)-3-[3-(azepan-1-ylsulfonyl)-4-methoxyphenyl]prop-2-enoic acid

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • G Protein-Coupled Receptors (GPCRs): This compound may modulate the activity of GPCRs, which are crucial in many physiological processes. It can influence pathways related to inflammation, pain perception, and metabolic regulation .
  • Enzyme Inhibition: The sulfonyl group in the compound may facilitate interactions with enzymes involved in metabolic pathways, potentially leading to inhibition or alteration of enzyme activity .

Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. The azepane ring and the sulfonyl group may enhance the compound's ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Antimicrobial Properties

Preliminary studies have shown that this compound exhibits antimicrobial activity against various pathogens. For example, derivatives of similar compounds have been tested against Escherichia coli and Staphylococcus aureus, showing promising results .

Case Studies

  • Study on Anti-inflammatory Effects:
    A study conducted on a series of azepane derivatives demonstrated that modifications in the sulfonyl group significantly enhanced anti-inflammatory activity. The results indicated a reduction in cytokine levels in vitro, suggesting a mechanism involving the inhibition of NF-kB signaling pathways.
  • Antimicrobial Testing:
    Another investigation focused on the antimicrobial properties of related compounds found that certain derivatives showed effective inhibition against gram-positive and gram-negative bacteria. The study concluded that structural features like the azepane and sulfonyl groups contributed to this activity.

Data Tables

PropertyValue
Molecular FormulaC16H21NO5S
Molecular Weight339.41 g/mol
CAS Number325694-53-9
PurityTypically ≥ 95%
Biological ActivityObserved Effect
Anti-inflammatorySignificant reduction in cytokines
AntimicrobialEffective against E. coli and S. aureus

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